molecular formula C12H22O B3054202 1-Dodecen-3-one CAS No. 58879-39-3

1-Dodecen-3-one

Cat. No.: B3054202
CAS No.: 58879-39-3
M. Wt: 182.3 g/mol
InChI Key: HFIPGXZCEJXIAM-UHFFFAOYSA-N
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Description

1-Dodecen-3-one is an organic compound with the molecular formula C₁₂H₂₂O. It is a member of the alkenone family, characterized by the presence of a double bond and a ketone functional group. This compound is a colorless liquid with a mild, pleasant odor and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Dodecen-3-one can be synthesized through several methods. One common approach involves the reaction of 1-dodecene with ozone, followed by reductive workup to yield the desired ketone. Another method involves the oxidation of 1-dodecene using a suitable oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods: In industrial settings, this compound is often produced via the oligomerization of ethylene, followed by selective oxidation. The Shell Higher Olefin Process (SHOP) is one such method, which employs a nickel catalyst to facilitate the oligomerization process .

Chemical Reactions Analysis

Types of Reactions: 1-Dodecen-3-one undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The double bond in this compound can participate in electrophilic addition reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution: Hydrogen halides (HX), halogens (X₂).

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated alkenes.

Scientific Research Applications

1-Dodecen-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Dodecen-3-one involves its interaction with various molecular targets. The double bond and ketone functional group make it reactive towards nucleophiles and electrophiles. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

  • 1-Decen-3-one
  • 1-Octen-3-one
  • 1-Hexen-3-one

Comparison: 1-Dodecen-3-one is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. For instance, it has a higher boiling point and different solubility characteristics. Its odor profile is also distinct, making it valuable in the fragrance industry .

Properties

IUPAC Name

dodec-1-en-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O/c1-3-5-6-7-8-9-10-11-12(13)4-2/h4H,2-3,5-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIPGXZCEJXIAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60510276
Record name Dodec-1-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58879-39-3
Record name Dodec-1-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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